tert-butyl N-(2-bromo-4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(2-bromo-4-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of 2-bromo-4-methylaniline with a tert-butoxycarbonyl (BOC) group. This protection is typically achieved by reacting 2-bromo-4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an aniline derivative.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the aryl bromide with a boronic acid.
Scientific Research Applications
tert-butyl N-(2-bromo-4-methylphenyl)carbamate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-4-methylphenyl)carbamate involves its reactivity as an aryl bromide. The bromine atom can be activated by catalysts, allowing for substitution or coupling reactions. The BOC group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Lacks the BOC protecting group, making it more reactive in certain conditions.
4-Bromo-2-methylaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
tert-butyl N-(2-bromo-4-methylphenyl)carbamate’s uniqueness lies in its BOC protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-4-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPXFWJWZNKJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.